9-nitronaphtho[2,1-b][1]benzoxepin-11-yl cyanide
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Overview
Description
9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide is a complex organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of 9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide consists of a naphthalene ring fused to a benzoxepin ring, with a nitro group at the 9th position and a cyanide group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-nitronaphtho2,1-bOne approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols and 1-(alkyn-1-yl)-2-naphthols, catalyzed by silver(I) ions .
Industrial Production Methods
Industrial production of 9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyanide group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxepin derivatives.
Scientific Research Applications
9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin: An oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring.
Xylarinols A and B: 2-benzoxepin derivatives isolated from fungal metabolites.
Uniqueness
9-nitronaphtho2,1-bbenzoxepin-11-yl cyanide is unique due to the presence of both nitro and cyanide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the benzoxepin scaffold makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-oxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3/c20-11-13-9-14(21(22)23)10-19-16(13)6-7-17-15-4-2-1-3-12(15)5-8-18(17)24-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESCQUYSMRXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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